6-Benzyloxy-1H-indazole-3-carboxylic acid
Overview
Description
“6-Benzyloxy-1H-indazole-3-carboxylic acid” is a synthetic organic compound . It has the IUPAC name 6-(benzyloxy)-1H-indazole-3-carboxylic acid . The compound has a molecular weight of 268.27 .
Molecular Structure Analysis
The InChI code for “6-Benzyloxy-1H-indazole-3-carboxylic acid” is 1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“6-Benzyloxy-1H-indazole-3-carboxylic acid” is a solid compound . It should be stored in a dry, cool, and well-ventilated place . The compound has a molecular weight of 268.27 .
Scientific Research Applications
Application
6-Benzyloxy-1H-indazole-3-carboxylic acid is drawing attention in medicinal chemistry as a key intermediate for the synthesis of kinase inhibitors . Kinase inhibitors are significant in the treatment of cancer and inflammatory diseases.
Method of Application
The compound is used as a building block in the synthesis of polyfunctionalized 3-substituted indazoles . The process involves nitrosation of indoles in a slightly acidic environment .
Results
The method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxylic acid derivatives . These derivatives are valuable intermediates for the development of bioactive compounds, particularly for the design of tyrosine kinase and threonine kinase inhibitors .
2. Use in Herbicidal Activity
Application
Compounds containing the 1H-indazolyl fragment, such as 6-Benzyloxy-1H-indazole-3-carboxylic acid, have shown promising results in inhibiting the growth of certain plants .
Method of Application
The compound is used in the synthesis of new herbicidal compounds . The specific methods of synthesis and application in the field are not detailed in the source.
Results
Preliminary biological assays showed that the new compounds containing the 1H-indazolyl fragment had better activity in inhibiting Arabidopsis thaliana root growth compared to those with the 2H-indazolyl fragment .
3. Use in Synthesis of Azabicyclic Aryl Amides
Application
6-Benzyloxy-1H-indazole-3-carboxylic acid is used as a reagent to synthesize azabicyclic aryl amides .
Results
Azabicyclic aryl amides synthesized using this compound act as α7 nicotinic acetylcholine receptor agonists . These receptors are implicated in various neurological disorders, making these compounds potentially useful in therapeutic applications .
4. Use in Synthesis of Azabicyclic Aryl Amides
Application
6-Benzyloxy-1H-indazole-3-carboxylic acid is used as a reagent to synthesize azabicyclic aryl amides .
Results
Azabicyclic aryl amides synthesized using this compound act as α7 nicotinic acetylcholine receptor agonists . These receptors are implicated in various neurological disorders, making these compounds potentially useful in therapeutic applications .
Safety And Hazards
properties
IUPAC Name |
6-phenylmethoxy-1H-indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)14-12-7-6-11(8-13(12)16-17-14)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPCEKWXGCHLSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680038 | |
Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-1H-indazole-3-carboxylic acid | |
CAS RN |
865887-11-2 | |
Record name | 6-(Benzyloxy)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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